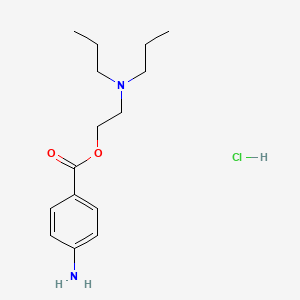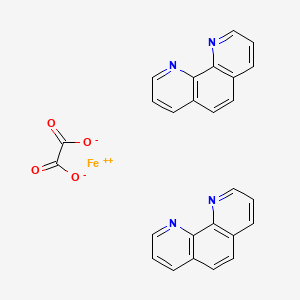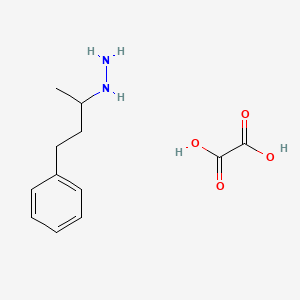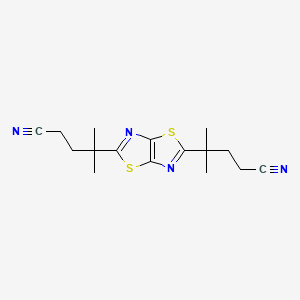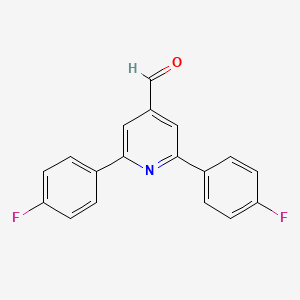
Fmoc-Dap{(tBu)Ser-Boc}-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Dap{(tBu)Ser-Boc}-OH is a compound used primarily in the field of peptide synthesis. It is a derivative of diaminopropionic acid, where the amino groups are protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups, and the serine residue is protected by a tert-butyl (tBu) group. This compound is essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dap{(tBu)Ser-Boc}-OH typically involves multiple steps, starting with the protection of the amino groups on diaminopropionic acid. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Boc group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions . The serine residue is protected by reacting it with tert-butyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of solid-phase synthesis techniques allows for the efficient production of this compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Dap{(tBu)Ser-Boc}-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc, Boc, and tBu protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF). The tBu group is also removed using TFA.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences and structures. The deprotected amino acid residues can be further reacted to form longer peptide chains or modified to introduce specific functional groups .
Applications De Recherche Scientifique
Fmoc-Dap{(tBu)Ser-Boc}-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:
Mécanisme D'action
The mechanism of action of Fmoc-Dap{(tBu)Ser-Boc}-OH involves the sequential addition of amino acids to a growing peptide chain. The Fmoc group protects the amino group during the coupling reaction, preventing unwanted side reactions. The Boc and tBu groups protect the side chains of the amino acids, ensuring the correct sequence and structure of the final peptide . The deprotection steps remove these protecting groups, allowing the peptide to fold into its native conformation and exhibit its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Dap(Boc)-OH: Similar structure but lacks the serine residue.
Fmoc-Ser(tBu)-OH: Contains only the serine residue with Fmoc and tBu protecting groups.
Fmoc-Lys(Boc)-OH: Contains lysine instead of diaminopropionic acid.
Uniqueness
Fmoc-Dap{(tBu)Ser-Boc}-OH is unique due to the presence of both diaminopropionic acid and serine residues, each protected by specific groups. This allows for the synthesis of peptides with complex sequences and structures, making it a valuable tool in peptide synthesis and research .
Propriétés
Formule moléculaire |
C30H39N3O8 |
|---|---|
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H39N3O8/c1-29(2,3)40-17-24(33-28(38)41-30(4,5)6)25(34)31-15-23(26(35)36)32-27(37)39-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,34)(H,32,37)(H,33,38)(H,35,36)/t23-,24-/m0/s1 |
Clé InChI |
IJIRUYKUJDZKIA-ZEQRLZLVSA-N |
SMILES isomérique |
CC(C)(C)OC[C@@H](C(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OCC(C(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


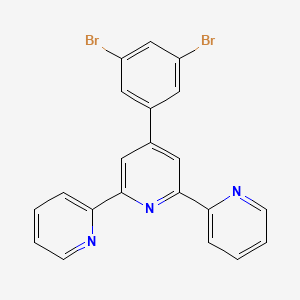
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)

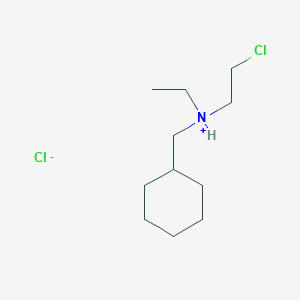


![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
